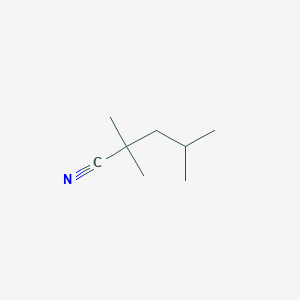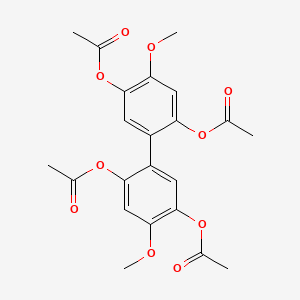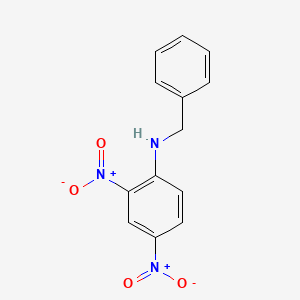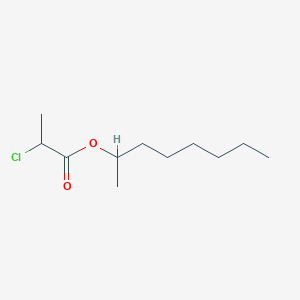
2,2,4-Trimethylpentanenitrile
Overview
Description
2,2,4-Trimethylpentanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile derivative of 2,2,4-trimethylpentane, characterized by the presence of a cyano group (-CN) attached to the carbon chain. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form this compound. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic dehydration of 2,2,4-trimethylpentan-1-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group in this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 2,2,4-Trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentan-1-amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
2,2,4-Trimethylpentanenitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and their metabolic pathways.
Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.
Industry: Employed in the production of biofuels and biochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then participate in various biochemical processes. Additionally, the compound’s structure allows it to act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A hydrocarbon isomer of octane, used as a reference fuel in octane rating.
2,2,4-Trimethylpentan-1-ol: An alcohol derivative, used in organic synthesis.
2,2,4-Trimethylpentan-1-amine: An amine derivative, used in the production of nitriles and other chemicals.
Uniqueness: 2,2,4-Trimethylpentanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and applications compared to its hydrocarbon, alcohol, and amine counterparts. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
2,2,4-trimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8(3,4)6-9/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRSJMYNXGUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338518 | |
| Record name | 2,2,4-Trimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69462-10-8 | |
| Record name | 2,2,4-Trimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
![Tetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1296477.png)






![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)

